molecular formula C15H17Cl2N3O3 B15295218 1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol CAS No. 119725-85-8

1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol

Cat. No.: B15295218
CAS No.: 119725-85-8
M. Wt: 358.2 g/mol
InChI Key: BNNMCHGMWDOQBA-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a dichlorophenyl group, a triazole ring, and a dioxolane ring. It is often used as an intermediate in the synthesis of other important compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 1,2,4-triazole to form an intermediate, which is then reacted with a dioxolane derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like chloroform, ethyl acetate, or methanol, and may require catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactor systems to ensure efficient and scalable synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to antifungal effects. The triazole ring in the compound is known to bind to the heme iron of cytochrome P450 enzymes, disrupting their function and inhibiting the synthesis of essential sterols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dioxolane ring differentiates it from other triazole antifungals, potentially offering different pharmacokinetic and pharmacodynamic profiles .

Properties

CAS No.

119725-85-8

Molecular Formula

C15H17Cl2N3O3

Molecular Weight

358.2 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]propan-1-ol

InChI

InChI=1S/C15H17Cl2N3O3/c1-2-13(21)14-6-22-15(23-14,7-20-9-18-8-19-20)11-4-3-10(16)5-12(11)17/h3-5,8-9,13-14,21H,2,6-7H2,1H3

InChI Key

BNNMCHGMWDOQBA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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